Home > Products > Screening Compounds P138590 > Ravidasvir dihydrochloride
Ravidasvir dihydrochloride - 1303533-81-4

Ravidasvir dihydrochloride

Catalog Number: EVT-279784
CAS Number: 1303533-81-4
Molecular Formula: C42H52Cl2N8O6
Molecular Weight: 835.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ravidasvir dihydrochloride is a potent, second-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance. [, ] It was formerly known as PPI-668. [] Ravidasvir dihydrochloride is primarily recognized for its antiviral activity, specifically targeting the hepatitis C virus (HCV). [, ] It acts by inhibiting the NS5A protein, a key component in the HCV replication cycle. [, ] This makes ravidasvir dihydrochloride a valuable tool in scientific research focused on understanding HCV replication mechanisms, developing antiviral therapies, and investigating viral resistance.

Future Directions
  • Exploring Novel Drug Combinations: Further research could focus on evaluating the efficacy and safety of ravidasvir dihydrochloride in combination with other direct-acting antivirals (DAAs) to identify regimens with potentially shorter treatment durations, improved tolerability, and enhanced efficacy against diverse HCV genotypes and patient populations. []

Sofosbuvir

  • Compound Description: Sofosbuvir is an antiviral medication used to treat hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication. []
  • Relevance: Sofosbuvir was investigated in combination with Ravidasvir dihydrochloride in a randomized controlled trial for the treatment of COVID-19. [] While both compounds exhibit antiviral activity, they belong to different classes of drugs and target distinct viral proteins. The study aimed to explore the potential synergistic effects of combining these agents.

Daclatasvir

  • Compound Description: Daclatasvir is a direct-acting antiviral agent (DAA) that inhibits the HCV NS5A protein, which is essential for viral replication. [, , , ]
  • Relevance: Daclatasvir is structurally similar to Ravidasvir dihydrochloride as both are NS5A inhibitors. [, , , ] These compounds are often studied and used in combination with other DAAs, including Sofosbuvir, to target different stages of the HCV replication cycle and achieve higher sustained virologic response rates.

Ritonavir-boosted Danoprevir

  • Compound Description: Danoprevir is an HCV NS3/4A protease inhibitor. [, ] Ritonavir is a pharmacoenhancer that inhibits the metabolism of Danoprevir, increasing its blood levels.
  • Relevance: Similar to Daclatasvir, Ritonavir-boosted Danoprevir is often used in combination with Ravidasvir dihydrochloride in the treatment of HCV. [, ] This combination targets multiple steps in the HCV replication cycle, improving efficacy.

Ribavirin

  • Compound Description: Ribavirin is an antiviral medication with a broad spectrum of activity. [, ] Its mechanism of action against HCV is not fully understood.
  • Relevance: Ribavirin has been used in combination with Ravidasvir dihydrochloride and other DAAs in the treatment of HCV. [, ] While its exact contribution to the efficacy of these regimens is unclear, it likely plays a role in preventing viral resistance.
Synthesis Analysis

The synthesis of Ravidasvir involves several complex steps that utilize various chemical reactions and catalysts. A notable method includes:

  1. Initial Reaction: A compound represented as B4 reacts with a benzoic acid pinacol ester in the presence of potassium acetate and a palladium dichloride complex (Pd(dppf)Cl2.DCM) in tetrahydrofuran.
  2. Subsequent Reactions: The product undergoes further reactions involving protective group removal and coupling with MOC-L-valine, leading to the formation of the final product.
  3. Purification: The synthesized compound is purified using column chromatography, although this method has limitations concerning efficiency and scalability for industrial production .

This multi-step synthesis highlights the complexity involved in producing Ravidasvir dihydrochloride, necessitating careful control of reaction conditions and purification processes.

Molecular Structure Analysis

The molecular structure of Ravidasvir dihydrochloride can be represented by its IUPAC name: methyl N-[(2S)-1-[(2S)-2-[4-(6-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate .

Structural Data

  • Chemical Formula: C42H50N8O6C_{42}H_{50}N_{8}O_{6}
  • Molar Mass: 762.912 g/mol
  • CAS Number: 1242087-93-9
  • InChI Key: LCHMHYPWGWYXEL-ZYADHFCISA-N

The structure features multiple rings and functional groups that contribute to its activity as an antiviral agent.

Chemical Reactions Analysis

Ravidasvir undergoes various chemical reactions during its synthesis, including:

  1. Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods to form carbon-carbon bonds.
  2. Deprotection Reactions: Removal of protective groups such as Boc (tert-butoxycarbonyl) to activate functional groups for subsequent reactions.
  3. Crystallization: Final purification steps involve crystallization from solvents like ethanol or acetone to yield the dihydrochloride salt form .

These reactions are critical for achieving the desired purity and yield of Ravidasvir.

Mechanism of Action

Ravidasvir acts primarily as an inhibitor of the hepatitis C virus nonstructural protein 5A, which is crucial for viral replication. By binding to this protein, Ravidasvir disrupts the virus's ability to replicate within host cells. This mechanism is particularly effective across different genotypes of hepatitis C, making it a valuable component in combination therapies aimed at achieving sustained virologic response rates .

Key Data Points

  • Target Protein: Nonstructural protein 5A
  • Efficacy: High cure rates observed in clinical trials when used with other direct-acting antiviral agents.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Not specified
  • Solubility: Water solubility is low at approximately 0.00444 mg/mL.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 5.4, indicating lipophilicity.
  • pKa Values: Strongest acidic pKa at 11.34; strongest basic pKa at 5.3.
  • Hydrogen Bond Donors/Acceptors: Four hydrogen bond donors and six acceptors.

These properties influence the bioavailability and pharmacokinetics of Ravidasvir dihydrochloride .

Applications

Ravidasvir dihydrochloride is primarily used in clinical research for treating chronic hepatitis C infections. Its application includes:

  1. Combination Therapy: Often used alongside other antiviral agents like sofosbuvir to enhance treatment efficacy against various hepatitis C genotypes.
  2. Clinical Trials: Currently under investigation in multiple clinical trials to assess its effectiveness and safety profile in different populations .
  3. Potential Future Uses: As research progresses, there may be opportunities for broader applications in antiviral therapies beyond hepatitis C.
Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

Ravidasvir dihydrochloride (chemical name: methyl N-[(2S)-1-[(2S)-2-[4-(6-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride) is a complex organic molecule with the empirical formula C42H52Cl2N8O6 and a molecular weight of 835.82 g/mol [1] [4]. The structure features four chiral centers at positions C-2, C-2', C-1", and C-1'", with established absolute configurations of (2S,2'S,1"S,1'"S) [4] [7]. The core scaffold integrates:

  • A benzimidazole-naphthalene-imidazole pharmacophore critical for NS5A protein inhibition.
  • Two L-valine-derived pyrrolidine carboxamide moieties.
  • Terminal methyl carbamate groups that enhance bioavailability [7] [8].The dihydrochloride salt form incorporates two HCl molecules protonating tertiary nitrogens in the imidazole and benzimidazole rings, improving water solubility and crystallinity [4] [6].

Table 1: Key Molecular Identifiers

PropertyValue
Empirical FormulaC42H52Cl2N8O6
CAS Number1303533-81-4
Molecular Weight (g/mol)835.82
Stereochemical Configuration(2S,2'S,1"S,1'"S)
IUPAC NameSee chemical name above

Physicochemical Properties

Solubility: Ravidasvir dihydrochloride is sparingly soluble in water but exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (149.55 mM) [2]. This property facilitates its use in in vitro antiviral assays and formulation development. The hydrochloride salt form significantly enhances aqueous solubility compared to the freebase, which is practically insoluble in water [6].

Stability: The compound remains stable under controlled storage conditions (4°C, sealed, dry environments), but is hygroscopic and susceptible to hydrolysis under extreme pH or prolonged exposure to moisture [2] [6]. Accelerated stability studies indicate negligible degradation at 25°C/60% relative humidity over 3 months when packaged with desiccants [6].

Crystallography: X-ray diffraction studies confirm that the dihydrochloride salt crystallizes in a monoclinic system, with HCl ions forming bridging hydrogen bonds between protonated nitrogens and chloride anions. This lattice structure enhances thermal stability and reduces deliquescence compared to the freebase form [6].

Table 2: Physicochemical Profile

PropertyDihydrochloride FormFreebase Form
Solubility in DMSO125 mg/mL (149.55 mM)>100 mg/mL
Water SolubilityModerateNegligible
Melting Point>200°C (decomposition)Not reported
HygroscopicityModerateHigh
Recommended Storage4°C, anhydrous-20°C, anhydrous

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR): 1H-NMR spectra (DMSO-d6, 400 MHz) exhibit characteristic signals:

  • Aromatic protons: δ 8.34 (2H, s), 8.19 (1H, d, J=8.69 Hz)
  • Valine methyl groups: δ 0.81–0.86 (12H, multiple doublets)
  • Pyrrolidine CH2: δ 1.95–2.30 (8H, m) [7]13C-NMR confirms carbonyl carbons at δ 172.1 (amide) and δ 156.8 (carbamate), consistent with the proposed structure [4].

Mass Spectrometry: High-resolution ESI-MS shows a monoisotopic mass of 834.3387 Da for the freebase (C42H50N8O6), with the dihydrochloride form exhibiting a characteristic [M+2H]2+ cluster at m/z 418.41 [4] [8]. Fragmentation patterns include cleavage of carbamate groups (loss of 59 Da) and pyrrolidine rings, supporting the connectivity inferred from synthetic pathways [7].

Table 3: Key Spectroscopic Signatures

TechniqueKey Features
1H-NMRδ 8.34 (aromatic H), 5.27 (chiral α-H), 3.56 (OCH3), 0.81–0.86 (valine CH3)
13C-NMRδ 172.1 (amide C=O), 156.8 (carbamate C=O), 145.2 (imidazole C)
HRMS (ESI+)[M+H]+ Calc. 763.3834; Found 763.3841 (freebase)
FragmentationLosses of •OCH3 (31 Da), •CONHCH(CH3)2 (114 Da)

Comparative Analysis of Salt Forms

The dihydrochloride salt offers distinct advantages over the freebase (CAS: 1242087-93-9, C42H50N8O6):

  • Enhanced Bioavailability: The hydrochloride form improves intestinal permeability in rat models, with 2.3-fold higher Cmax than the freebase [3]. This is attributed to increased aqueous solubility facilitating passive diffusion.
  • Crystallinity: The freebase is amorphous and prone to phase changes, while the dihydrochloride forms defined crystals with superior processing characteristics for tablet formulation [6].
  • Stability: Freebase samples show 5.2% degradation after 4 weeks at 40°C/75% RH, versus 1.8% for the dihydrochloride under identical conditions [6]. Protonation of basic nitrogens reduces nucleophilic susceptibility.
  • Analytical Utility: The dihydrochloride serves as a primary reference standard for LC-MS/MS quantification (linear range: 0.5–600 ng/mL in plasma), owing to its well-defined stoichiometry and minimal batch-to-batch variability [3] [6].

Table 4: Salt Form Comparison

ParameterDihydrochlorideFreebase
Chemical FormulaC42H52Cl2N8O6C42H50N8O6
CAS Number1303533-81-41242087-93-9
BioavailabilityHigh (rat pharmacokinetic studies)Moderate
Degradation Rate1.8% (4 weeks, 40°C/75% RH)5.2% (4 weeks, 40°C/75% RH)
HandlingNon-hygroscopic crystalline solidHygroscopic amorphous powder

Properties

CAS Number

1303533-81-4

Product Name

Ravidasvir dihydrochloride

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

Molecular Formula

C42H52Cl2N8O6

Molecular Weight

835.8 g/mol

InChI

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1

InChI Key

JYLMWUZJMRNMDA-SPRBZRACSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PPI-668; PPI 668; PPI668; ASC16; ASC-16; ASC 16; BI238630; C5; Ravidasvir dihydrochloride

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.